

Spectroscopic data (NMR, IR, MS) for 2-Hydroxy-3-methylphenylboronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Hydroxy-3-methylphenylboronic acid

Cat. No.: B1592333

[Get Quote](#)

An In-Depth Technical Guide to the Spectroscopic Characterization of **2-Hydroxy-3-methylphenylboronic acid**

Introduction: The Structural Elucidation of a Versatile Reagent

2-Hydroxy-3-methylphenylboronic acid (CAS No. 259209-22-8, Molecular Formula: $C_7H_9BO_3$) is an organoboron compound of significant interest in synthetic organic chemistry.^[1] ^[2] As a bifunctional molecule featuring a boronic acid, a hydroxyl group, and a methyl group on an aromatic scaffold, it serves as a valuable building block, particularly in Suzuki-Miyaura cross-coupling reactions for the formation of complex biaryl structures. An unambiguous confirmation of its molecular structure is paramount for its application in pharmaceutical and materials science research.

This guide provides a comprehensive analysis of the expected spectroscopic data for **2-Hydroxy-3-methylphenylboronic acid**. As a Senior Application Scientist, the focus extends beyond mere data presentation to the causality behind experimental choices and the logic of spectral interpretation. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established principles and data from analogous compounds.

Molecular Structure

Caption: Molecular structure of **2-Hydroxy-3-methylphenylboronic acid**.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **2-Hydroxy-3-methylphenylboronic acid**, both ^1H and ^{13}C NMR are essential for structural confirmation.

Experimental Protocol: A Self-Validating System

- Sample Preparation: Dissolve ~5-10 mg of **2-Hydroxy-3-methylphenylboronic acid** in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
 - Expert Insight (Causality): DMSO-d₆ is the solvent of choice over more common solvents like CDCl₃. Its ability to form hydrogen bonds slows down the chemical exchange of the acidic protons on the hydroxyl (-OH) and boronic acid (-B(OH)₂) groups. This allows them to be observed as distinct, albeit often broad, signals in the ^1H NMR spectrum, which is critical for full characterization.[3]
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting its signal to 0.00 ppm.
- Data Acquisition (^1H NMR): Acquire the spectrum on a 400 MHz (or higher) spectrometer. A standard pulse sequence is sufficient. Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- Data Acquisition (^{13}C NMR): Acquire a proton-decoupled ^{13}C NMR spectrum on the same instrument. A larger number of scans will be necessary due to the low natural abundance of the ^{13}C isotope.

^1H NMR Spectroscopy: Predicted Data and Interpretation

The ^1H NMR spectrum will provide information on the number of different proton environments, their chemical shifts, integration (ratio of protons), and splitting patterns (neighboring protons).

Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale and Interpretation
~9.5 - 10.5	Singlet (broad)	1H	Phenolic -OH	<p>The phenolic proton is acidic and its chemical shift is highly concentration and temperature dependent. It is expected to be a broad singlet due to hydrogen bonding and exchange. Its downfield shift is characteristic of phenolic protons. [4]</p>
~8.0	Singlet (broad)	2H	Boronic acid - $\text{B}(\text{OH})_2$	<p>The two protons of the boronic acid group are equivalent and exchangeable. They typically appear as a broad singlet. ^{11}B NMR spectroscopy is a more direct method for analyzing the boron center. [5]</p>
~7.2 - 7.4	Doublet	1H	Ar-H (H-6)	This proton is ortho to the electron-

withdrawing boronic acid group and will be the most deshielded of the aromatic protons. It will be split by the adjacent H-5.

~7.0 - 7.2 Doublet 1H Ar-H (H-4) This proton is ortho to the electron-donating methyl group and para to the hydroxyl group. It will be split by the adjacent H-5, appearing as a doublet.

~6.8 - 7.0 Triplet 1H Ar-H (H-5) This proton is situated between H-4 and H-6 and will be split by both, resulting in a triplet or doublet of doublets. It is generally the most upfield of the aromatic signals due to the influence of the ortho-hydroxyl and meta-methyl donating groups.

~2.2 - 2.4	Singlet	3H	-CH ₃	The methyl protons are attached to an aromatic ring and typically appear in this region as a sharp singlet, as there are no adjacent protons to couple with. [4]
------------	---------	----	------------------	--

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon environment. The chemical shifts are highly sensitive to the electronic environment.

Predicted Chemical Shift (δ , ppm)	Assignment	Rationale and Interpretation
~170 - 185	C=O (in acids/esters)	Not applicable, but for comparison.
~155 - 160	C2 (Ar, C-OH)	The carbon atom directly attached to the highly electronegative oxygen of the hydroxyl group is significantly deshielded and shifted downfield.[6][7]
~135 - 140	C6 (Ar, C-B)	The boronic acid group is electron-withdrawing, causing a downfield shift for the carbon it is attached to. The exact position can be broad due to quadrupolar relaxation of the adjacent ^{11}B nucleus.
~130 - 135	C4 (Ar, C-H)	Aromatic carbon in a typical region.
~125 - 130	C1 (Ar, C-H)	Aromatic carbon in a typical region.
~120 - 125	C3 (Ar, C-CH ₃)	The methyl group has a minor shielding effect on the carbon it's attached to compared to an unsubstituted carbon.
~115 - 120	C5 (Ar, C-H)	This carbon is ortho to the strongly electron-donating hydroxyl group, which causes significant shielding and an upfield shift compared to other aromatic carbons.[6][7]
~15 - 20	-CH ₃	The methyl carbon appears in the typical aliphatic region,

shifted slightly downfield due to its attachment to the sp^2 hybridized aromatic ring.[\[7\]](#)

Part 2: Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol

- Sample Preparation (KBr Pellet): Mix a small amount of the sample (~1-2 mg) with ~100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly to create a fine powder and press it into a transparent pellet using a hydraulic press.
 - Expert Insight (Causality): KBr is used because it is transparent in the mid-IR range (4000-400 cm^{-1}) and does not contribute any interfering signals. The high pressure ensures the sample is dispersed in a solid matrix, minimizing scattering.
- Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum. A background spectrum of the empty spectrometer should be recorded first and automatically subtracted.

Expected Spectrum and Interpretation

The IR spectrum of **2-Hydroxy-3-methylphenylboronic acid** will be a composite of absorptions from the phenol, methyl, and phenylboronic acid moieties.

Wavenumber Range (cm ⁻¹)	Vibration Type	Intensity	Interpretation
3600 - 3200	O-H stretch	Strong, Broad	This very prominent broad band is characteristic of hydrogen-bonded hydroxyl groups. It arises from both the phenolic -OH and the two -B(OH) ₂ groups. [8] [9] [10] [11]
3100 - 3000	C-H stretch (aromatic)	Medium to Weak	These absorptions are characteristic of the C-H bonds on the benzene ring. [9]
~2950 - 2850	C-H stretch (aliphatic)	Medium to Weak	These bands correspond to the stretching vibrations of the C-H bonds in the methyl (-CH ₃) group. [12]
1600 & 1500	C=C stretch (aromatic ring)	Medium to Strong	These two bands are diagnostic for the presence of a benzene ring. [9] [10] [11]
~1380 - 1320	B-O stretch (asymmetric)	Strong	This is a key diagnostic band for the boronic acid functional group. The B-O bond has a strong dipole moment, leading to a strong absorption. [8]

~1220	C-O stretch (phenol)	Strong	The stretching vibration of the C-O bond in phenols typically appears in this region and is a strong indicator of this functional group. [9] [10]
850 - 750	C-H out-of-plane bend	Strong	The pattern of these bands can sometimes give information about the substitution pattern on the aromatic ring.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.

Experimental Protocol

- **Ionization Method:** Electrospray Ionization (ESI) is a suitable soft ionization technique. For boronic acids, negative ion mode (ESI-) is often highly effective, as the boronic acid can be readily deprotonated to form a stable $[M-H]^-$ anion.[\[13\]](#)
- **Mass Analyzer:** A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their m/z ratio.
- **Tandem MS (MS/MS):** To gain structural information, the $[M-H]^-$ ion can be selected and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.[\[14\]](#)[\[15\]](#)

Expected Data and Fragmentation Analysis

The molecular weight of $C_7H_9BO_3$ is 151.96 g/mol .[\[1\]](#)

m/z Value (Expected)	Ion	Interpretation
151.0	$[\text{M}-\text{H}]^-$	The deprotonated molecular ion. Its presence confirms the molecular weight of the compound.
133.0	$[\text{M}-\text{H} - \text{H}_2\text{O}]^-$	Loss of a water molecule from the deprotonated parent ion is a common fragmentation pathway for molecules with hydroxyl groups.
91.0	$[\text{C}_5\text{H}_4\text{BO}]^-$	This fragment could arise from more complex rearrangements and cleavages of the ring and boronic acid group, a pattern seen in phenylboronic acid fragmentation. [16]
43.0	$[\text{BO}_2]^-$	The boron dioxide anion is a very common and characteristic fragment observed in the mass spectra of boronic acids, often appearing as a dominant peak. [16]

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. 259209-22-8 CAS MSDS (2-HYDROXY-3-METHYLPHENYL BORONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Proton NMR Table [www2.chemistry.msu.edu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]
- 12. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 13. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 14. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic data (NMR, IR, MS) for 2-Hydroxy-3-methylphenylboronic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1592333#spectroscopic-data-nmr-ir-ms-for-2-hydroxy-3-methylphenylboronic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com